Pentopril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

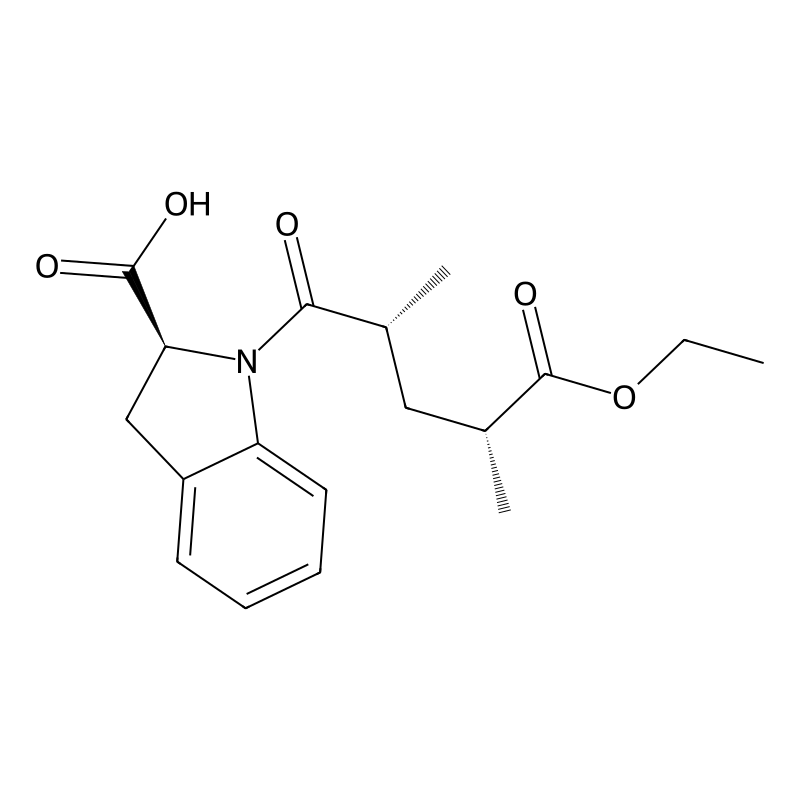

Pentopril is a synthetic compound with the molecular formula C₁₈H₂₃NO₅. It is primarily recognized as a prodrug that is metabolized in the body to its active form, pentoprilat. This active metabolite functions as a competitive inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system by converting angiotensin I to angiotensin II. The inhibition of this enzyme contributes to the regulation of blood pressure and fluid balance in the body, making pentopril significant in treating hypertension and heart failure .

- Hydrolysis: In vivo, pentopril is hydrolyzed to produce pentoprilat, which is responsible for its pharmacological effects. This reaction is essential for activating the drug's therapeutic properties .

- Esterification: The synthesis of pentopril involves the esterification of 2,4-dimethylglutaric anhydride with ethanol, leading to the formation of its ethyl ester .

- Degradation: Pentopril can also undergo degradation reactions under various conditions, affecting its stability and efficacy .

Pentopril exhibits significant biological activity through its mechanism as an ACE inhibitor. By blocking the conversion of angiotensin I to angiotensin II, it reduces vasoconstriction and lowers blood pressure. Additionally, pentopril has been shown to improve endothelial function and reduce cardiac workload, which is beneficial in managing conditions such as heart failure and hypertension . Its effects on various biological pathways also suggest potential anti-inflammatory properties.

The synthesis of pentopril typically involves several steps:

- Esterification: The reaction of 2,4-dimethylglutaric anhydride with ethanol produces the monoethyl ester.

- Activation: The resulting ester is then treated with oxalyl chloride to facilitate further reactions necessary for forming pentopril .

- Finalization: The final product is purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Pentopril is primarily used in clinical settings for:

- Hypertension Management: It effectively lowers blood pressure by inhibiting ACE.

- Heart Failure Treatment: By reducing afterload and improving cardiac output, it aids patients with heart failure.

- Potential Cardioprotective Effects: Research suggests benefits beyond blood pressure control, including improved cardiovascular health through endothelial function enhancement .

Studies on pentopril have revealed several important interactions:

- Drug Interactions: Pentopril may interact with diuretics, potassium supplements, and other antihypertensive agents, necessitating careful monitoring of potassium levels and blood pressure during co-administration .

- Biological Interactions: Its effects on ACE also imply interactions with other pathways involved in cardiovascular health, such as those influenced by angiotensin II and bradykinin levels .

Pentopril shares similarities with several other ACE inhibitors. Here are some comparable compounds:

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Captopril | C₉H₁₂N₂O₃S | ACE inhibition | First ACE inhibitor; contains a sulfhydryl group |

| Enalapril | C₁₈H₂₄N₂O₅ | ACE inhibition | Prodrug converted to enalaprilat; longer half-life |

| Lisinopril | C₁₈H₂₄N₂O₄S | ACE inhibition | Active drug; no need for conversion |

| Ramipril | C₁₈H₂₁N₃O₄S | ACE inhibition | Prodrug; shown to have cardiovascular protective effects |

Uniqueness of Pentopril

Pentopril's uniqueness lies in its specific prodrug status, requiring metabolic activation to exert its effects. This contrasts with some other ACE inhibitors that are administered in their active forms. Additionally, its specific pharmacokinetic profile and potential cardioprotective effects distinguish it within this class of medications .

The retrosynthetic analysis of pentopril reveals a convergent synthetic approach centered on the construction of the indoline scaffold and subsequent functionalization with the carboxylic acid ester moiety [2]. The target molecule can be disconnected at strategic bonds to identify key synthetic intermediates, with the primary retrosynthetic cuts occurring at the amide bond connecting the indoline nitrogen to the side chain carboxylic acid derivative [3].

The design strategy for pentopril synthesis follows established principles for angiotensin-converting enzyme inhibitor development, where the indoline ring system serves as a bioisostere for proline derivatives found in earlier generation inhibitors [3] [4]. The retrosynthetic approach emphasizes the importance of maintaining stereochemical integrity at multiple chiral centers while ensuring efficient convergent assembly of the molecular framework [2] [5].

Critical disconnections in the retrosynthetic pathway include the cleavage of the ethyl ester functionality, revealing the corresponding carboxylic acid intermediate, and the strategic disconnection of the indoline nitrogen-carbon bond to reveal simpler aniline and carbonyl precursors [3]. This analysis guides the selection of appropriate synthetic methodologies that can accommodate the structural complexity while maintaining synthetic efficiency [2].

Classical Synthetic Routes

Amide Formation Using Hemiester Condensation

The classical approach to pentopril synthesis involves the formation of the crucial amide bond through hemiester condensation methodology [6]. This process begins with the reaction of 2,4-dimethylglutaric anhydride with ethanol to produce the corresponding monoethyl ester intermediate . The resulting ester undergoes activation through treatment with oxalyl chloride, facilitating subsequent reactions necessary for pentopril formation .

The hemiester condensation approach provides several advantages including high conversion efficiency and the ability to selectively functionalize one carboxylic acid group while leaving the other available for further transformation [6] [7]. The reaction proceeds through the formation of a mixed anhydride intermediate, which serves as an activated acylating species for subsequent amide bond formation [6]. Temperature control during this process is critical, typically requiring temperatures between 0°C and 25°C to prevent decomposition of sensitive intermediates [7].

The condensation reaction demonstrates excellent regioselectivity, with the hemiester preferentially forming at the less hindered carboxylic acid position [6]. This selectivity is crucial for maintaining the correct regiochemistry required for pentopril's biological activity [3]. The reaction yields are typically in the range of 75-85%, making this approach synthetically viable for larger scale preparation [6].

Indoline Scaffold Construction Methods

The construction of the indoline scaffold represents a critical component of pentopril synthesis, with several classical methodologies available for this transformation [8] [9]. The Fischer indolization reaction has been extensively employed for indoline construction, involving the acid-catalyzed cyclization of phenylhydrazones with appropriate carbonyl compounds [8] [10]. This classical approach provides reliable access to substituted indoline systems but requires careful optimization of reaction conditions to achieve satisfactory yields [8].

Alternative indoline construction methods include the Buchwald-Hartwig amination reaction, which enables the intramolecular cyclization of amine-tethered aryl halides to form the indoline ring system [11] [12]. This palladium-catalyzed approach offers improved functional group tolerance compared to classical Fischer indolization but requires specialized ligands and reaction conditions [11]. The reaction proceeds through oxidative addition of the aryl halide to palladium, followed by intramolecular nucleophilic attack by the amine nitrogen [11] [12].

Metal-free approaches to indoline construction have also been developed, including radical cyclization methodologies that avoid the use of transition metal catalysts [13] [8]. These approaches typically involve the generation of aryl radicals through photochemical or thermal activation, followed by intramolecular cyclization onto pendant alkene or alkyne functionalities [13]. The radical-based methods offer advantages in terms of mild reaction conditions and tolerance of sensitive functional groups [13] [8].

Stereospecific Synthesis Approaches

The stereospecific synthesis of pentopril requires careful control of stereochemistry at multiple chiral centers within the molecule [14] [15]. Classical approaches to stereochemical control include the use of chiral auxiliaries, asymmetric catalysis, and stereoselective transformations based on substrate-controlled selectivity [14] [16]. The stereochemical integrity of the final product is crucial for biological activity, as different stereoisomers of pentopril exhibit significantly different angiotensin-converting enzyme inhibitory potencies [17] [15].

Enzymatic approaches to stereospecific synthesis have proven particularly effective for the preparation of pentopril intermediates [15]. Lipase-catalyzed resolutions and stereoselective transformations provide access to enantiomerically pure building blocks with excellent stereochemical control [15]. The enzymatic methods typically operate under mild reaction conditions and demonstrate high enantioselectivity, often exceeding 95% enantiomeric excess [15].

Chiral auxiliary-based approaches utilize readily available chiral compounds such as oxazolidinones or proline derivatives to control the stereochemical outcome of key bond-forming reactions [14] [18]. These methods involve the temporary attachment of the chiral auxiliary to the substrate, followed by diastereoselective transformation and subsequent removal of the auxiliary to reveal the desired stereoisomer [14]. The success of these approaches depends on the ability of the auxiliary to effectively shield one face of the reactive center while leaving the other accessible for reaction [18].

Modern Synthetic Methods

Metal-Catalyzed Reaction Pathways

Modern pentopril synthesis benefits significantly from advances in metal-catalyzed reaction methodologies, particularly those employing palladium and zinc catalysts [11] [19] [12]. Palladium-catalyzed approaches include the development of cascade reactions that combine Heck reaction chemistry with carbon-hydrogen activation and dual amination processes in a single synthetic operation [11] [12]. These transformations enable the direct synthesis of complex indoline structures from simple aromatic precursors without the need for pre-functionalized starting materials [12].

The palladium-norbornene chemistry platform has emerged as a particularly powerful approach for polycyclic indoline synthesis [11]. This methodology employs readily available building blocks including iodoarenes, norbornene, and nitrogen sources such as aliphatic amines and ureas [11]. The reaction proceeds through a complex mechanism involving initial Heck reaction followed by carbon-hydrogen activation and subsequent cyclization to form the indoline core [11] [12].

Zinc-catalyzed methodologies offer advantages in terms of reduced cost and environmental impact compared to precious metal catalysts [19]. Zinc-catalyzed Mannich reactions provide efficient routes to nitrogen-containing intermediates relevant to pentopril synthesis [19]. These reactions demonstrate broad substrate scope and excellent functional group tolerance while operating under mild reaction conditions [19]. The zinc catalysts are generally less toxic than alternative transition metals and can often be recovered and recycled [19].

Green Chemistry Applications

The application of green chemistry principles to pentopril synthesis has led to the development of more environmentally sustainable synthetic routes [20] [21]. These approaches emphasize the use of renewable feedstocks, reduction of hazardous reagents, and minimization of waste generation throughout the synthetic sequence [20]. Aqueous reaction media have been successfully employed for several key transformations, eliminating the need for organic solvents and reducing environmental impact [22] [20].

Microwave-assisted synthesis has been implemented to accelerate reaction rates and improve energy efficiency in pentopril preparation [20]. These methods typically achieve significant reductions in reaction times while maintaining or improving yields compared to conventional heating approaches [20]. The microwave heating provides more uniform energy distribution and can enable reactions to proceed under milder conditions [20].

Solvent-free reaction conditions have been developed for selected transformations in the pentopril synthetic sequence [20]. These approaches eliminate solvent waste and often lead to increased reaction rates due to higher effective concentrations of reactants [20]. The solvent-free methods are particularly attractive for industrial applications where waste minimization is a priority [20] [21].

Flow Chemistry and Continuous Processing Techniques

Flow chemistry has emerged as a transformative technology for pentopril synthesis, offering advantages in terms of reaction control, safety, and scalability [23] [24] [25]. Continuous flow reactors provide enhanced heat and mass transfer compared to traditional batch processes, enabling better control over reaction conditions and improved product quality [23] [26]. The flow approach is particularly beneficial for reactions involving hazardous reagents or requiring precise temperature control [23] [27].

The implementation of flow chemistry for pentopril synthesis involves the design of integrated reaction cascades where multiple synthetic transformations occur in series within connected flow reactors [23] [25]. This approach eliminates the need for intermediate purification steps and reduces overall process time [25] [27]. The continuous nature of flow processing enables real-time monitoring and adjustment of reaction parameters [23] [26].

Automated flow systems incorporate advanced process control algorithms that maintain optimal reaction conditions throughout the synthesis [25] [27]. These systems utilize feedback control based on online analytical measurements to adjust flow rates, temperatures, and reagent concentrations in real-time [23] [27]. The automation capabilities of flow chemistry make it particularly attractive for pharmaceutical manufacturing where reproducibility and quality control are paramount [23] [25].

Analytical Control Parameters During Synthesis

The synthesis of pentopril requires comprehensive analytical control to ensure product quality and process consistency [28] [29]. Critical process parameters include temperature control across a range from -78°C to 150°C depending on the specific synthetic step [28]. Temperature monitoring is achieved through inline temperature sensors that provide continuous feedback to process control systems [28] [29].

Reaction time control is essential, with different steps requiring monitoring over periods ranging from 15 minutes to 24 hours [28]. Real-time reaction monitoring techniques, including in-situ spectroscopic methods, enable precise control of reaction endpoints and optimization of conversion efficiency [28] [29]. pH control systems maintain optimal reaction conditions within ranges of 2-12, depending on the specific transformation being performed [28].

Concentration monitoring ensures proper stoichiometry and reaction efficiency, typically maintaining reactant concentrations between 0.1-2.0 M [28] [29]. High-performance liquid chromatography and ultraviolet spectroscopy provide accurate concentration measurements throughout the synthesis [28]. Pressure control is particularly important for flow chemistry applications, where operating pressures range from 1-40 bar [28] [29].

Purity analysis requires achieving greater than 98% purity by high-performance liquid chromatography-mass spectrometry analysis [28]. Stereochemical control demands enantiomeric excess values greater than 95% for chiral centers, monitored through chiral high-performance liquid chromatography [28]. Impurity profiling maintains individual impurity levels below 0.5% through liquid chromatography-tandem mass spectrometry analysis [28] [30].

Scale-Up Considerations and Industrial Production

The scale-up of pentopril synthesis from laboratory to industrial scale requires careful consideration of multiple factors affecting process performance and product quality [31] [32] [33]. Heat transfer limitations become increasingly significant at larger scales, necessitating the implementation of specialized cooling systems and jacket temperature control [31] [34]. The surface-to-volume ratio decreases with increasing scale, requiring enhanced heat transfer capabilities to maintain temperature control [34].

Mass transfer considerations include the management of concentration gradients and mixing efficiency in larger reaction vessels [31] [34]. Mechanical agitation systems with carefully designed impellers replace simple magnetic stirring to ensure adequate mixing throughout the reaction volume [34]. The Reynolds number and power per unit volume must be maintained across scales to preserve mixing characteristics [31] [34].

Equipment design transitions from glass laboratory reactors to specialized steel vessels equipped with comprehensive monitoring and control systems [31] [35]. Safety considerations expand to include comprehensive hazard analysis and risk assessment, with implementation of multiple safety systems and emergency response protocols [31] [33]. Quality control systems evolve from sample-based analysis to continuous monitoring with real-time feedback control [31] [32].

Economic factors become paramount at industrial scale, requiring optimization of raw material costs, energy consumption, and waste management [31] [33]. Regulatory compliance demands full good manufacturing practice adherence with extensive documentation and validation requirements [31] [32] [36]. Technology transfer processes require formal protocols for knowledge transfer from development to manufacturing teams [31] [36].